

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Cetoniacytone B

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Compound of Interest		
Compound Name:	Cetoniacytone B	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Cetoniacytone B**, a deacetylated aminocyclitol natural product. The interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its structural elucidation and is detailed herein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction to Cetoniacytone B

Cetoniacytone B is a member of the aminocyclitol class of natural products, which are known for their diverse biological activities. It is the deacetylated precursor of Cetoniacytone A, both of which are produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the rose chafer Cetonia aurata[1]. The structural determination of these compounds relies heavily on modern spectroscopic techniques, primarily NMR and MS. Understanding the spectroscopic signature of **Cetoniacytone B** is fundamental for its identification, characterization, and potential future applications in medicinal chemistry.

Spectroscopic Data of Cetoniacytone B



The following tables summarize the quantitative NMR and MS data for **Cetoniacytone B**. This data is essential for the verification of its chemical structure.

¹H NMR Spectroscopic Data

The 1 H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for **Cetoniacytone B** in DMSO-d₆

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Data not available in search results			

Note: The specific ¹H NMR chemical shifts and coupling constants for **Cetoniacytone B** were not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: 13C NMR Data for **Cetoniacytone B** in DMSO-d₆

Position	Chemical Shift (δ) in ppm
Data not available in search results	

Note: The specific ¹³C NMR chemical shifts for **Cetoniacytone B** were not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

Mass Spectrometry (MS) Data



Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and formula.

Table 3: Mass Spectrometry Data for Cetoniacytone B

Ionization Mode	Mass-to-Charge Ratio (m/z)	lon Type
Data not available in search results		

Note: The specific mass spectrometry data for **Cetoniacytone B** was not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments based on available information and general practices for aminocyclitol analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker TopSpin 300 spectrometer operating at a proton frequency of 300 MHz was used for the analysis of related compounds[2].
- Sample Preparation: The purified sample of **Cetoniacytone B** is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is common for aminocyclitols due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH, -NH₂).
- ¹H NMR Spectroscopy:
 - A standard one-dimensional ¹H NMR spectrum is acquired.
 - The spectral width is set to encompass all proton signals, typically from 0 to 10 ppm.
 - The residual solvent peak of DMSO-d₅ at approximately 2.50 ppm is used as a reference.



- Important parameters to be optimized include the number of scans for adequate signal-tonoise ratio, relaxation delay, and pulse width.
- ¹³C NMR Spectroscopy:
 - A proton-decoupled ¹³C NMR spectrum is acquired.
 - The spectral width is typically set from 0 to 220 ppm.
 - The solvent signal of DMSO-d₆ at approximately 39.52 ppm is used as a reference.
- 2D NMR Experiments: To further aid in the structure elucidation, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Mass Spectrometry (MS)

- Instrumentation: A ThermoFisher LC-Q Advantage, a liquid chromatography-ion trap mass spectrometer, was utilized for the analysis of related compounds[2]. High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is the preferred method for accurate mass determination.
- Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and methanol or acetonitrile, compatible with ESI.
- Data Acquisition:

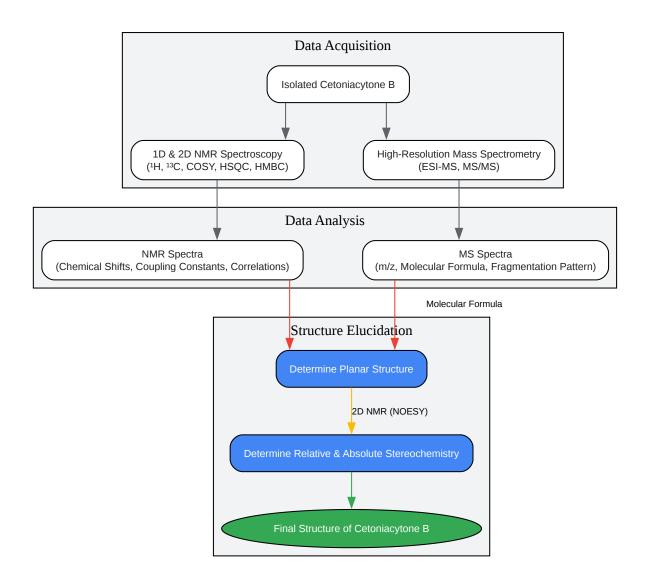


- The analysis is performed in both positive and negative ion modes to obtain comprehensive information.
- In positive ion mode, adducts such as [M+H]+ and [M+Na]+ are commonly observed.
- In negative ion mode, the deprotonated molecule [M-H]⁻ is typically detected.
- The mass range is set to cover the expected molecular weight of **Cetoniacytone B**.
- Tandem MS (MS/MS) experiments are conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information.

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data in the structural elucidation of a natural product like **Cetoniacytone B**.





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Caption: Workflow for the structural elucidation of **Cetoniacytone B**.

This comprehensive guide serves as a foundational resource for the spectroscopic analysis of **Cetoniacytone B**. For definitive and detailed data, consultation of the primary literature is



strongly recommended. The methodologies and workflow presented here provide a robust framework for the structural characterization of this and other related natural products.

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